(2S)-2-[[(2S)-2-(Dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide (2S)-2-[[(2S)-2-(Dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide Soblidotin is a dolastatin-10 derivative. Soblidotin inhibits tubulin polymerization, resulting in cell cycle arrest and induction of apoptosis. (NCI04)
Soblidotin has been used in trials studying the treatment of Sarcoma, Lung Cancer, and Unspecified Adult Solid Tumor, Protocol Specific.
Brand Name: Vulcanchem
CAS No.: 149606-27-9
VCID: VC0543503
InChI: InChI=1S/C39H67N5O6/c1-13-27(6)35(43(10)39(48)33(25(2)3)41-38(47)34(26(4)5)42(8)9)31(49-11)24-32(45)44-23-17-20-30(44)36(50-12)28(7)37(46)40-22-21-29-18-15-14-16-19-29/h14-16,18-19,25-28,30-31,33-36H,13,17,20-24H2,1-12H3,(H,40,46)(H,41,47)/t27-,28+,30-,31+,33-,34-,35-,36+/m0/s1
SMILES: CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Molecular Formula: C39H67N5O6
Molecular Weight: 702 g/mol

(2S)-2-[[(2S)-2-(Dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide

CAS No.: 149606-27-9

Inhibitors

VCID: VC0543503

Molecular Formula: C39H67N5O6

Molecular Weight: 702 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(2S)-2-[[(2S)-2-(Dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide - 149606-27-9

CAS No. 149606-27-9
Product Name (2S)-2-[[(2S)-2-(Dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide
Molecular Formula C39H67N5O6
Molecular Weight 702 g/mol
IUPAC Name (2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide
Standard InChI InChI=1S/C39H67N5O6/c1-13-27(6)35(43(10)39(48)33(25(2)3)41-38(47)34(26(4)5)42(8)9)31(49-11)24-32(45)44-23-17-20-30(44)36(50-12)28(7)37(46)40-22-21-29-18-15-14-16-19-29/h14-16,18-19,25-28,30-31,33-36H,13,17,20-24H2,1-12H3,(H,40,46)(H,41,47)/t27-,28+,30-,31+,33-,34-,35-,36+/m0/s1
Standard InChIKey WGTOWXLPARJQGY-ZBFGKEHZSA-N
Isomeric SMILES CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C
SMILES CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Canonical SMILES CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
Appearance Solid powder
Description Soblidotin is a dolastatin-10 derivative. Soblidotin inhibits tubulin polymerization, resulting in cell cycle arrest and induction of apoptosis. (NCI04)
Soblidotin has been used in trials studying the treatment of Sarcoma, Lung Cancer, and Unspecified Adult Solid Tumor, Protocol Specific.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms auristatin PE
N(2)-(N,N-dimethyl-valyl)-N-(2-methoxy-4-(2-(1-methoxy-2-methyl-3-oxo-3-((2-phenylethyl)amino)propyl)-1-pyrrolidinyl)-1-(1-methylpropyl)-4-oxobutyl)-N-methyl-valinamide
soblidotin
TZT 1027
TZT-1027
Reference 1: Watanabe J, Minami M, Kobayashi M. Antitumor activity of TZT-1027 (Soblidotin). Anticancer Res. 2006 May-Jun;26(3A):1973-81. PubMed PMID: 16827132.
2: Natsume T, Watanabe J, Horiuchi T, Kobayashi M. Combination effect of TZT-1027 (Soblidotin) with other anticancer drugs. Anticancer Res. 2006 Mar-Apr;26(2A):1145-51. PubMed PMID: 16619516.
3: Watanabe J, Natsume T, Kobayashi M. Antivascular effects of TZT-1027 (Soblidotin) on murine Colon26 adenocarcinoma. Cancer Sci. 2006 Dec;97(12):1410-6. Epub 2006 Sep 25. PubMed PMID: 16999818.
4: Watanabe J, Natsume T, Kobayashi M. Comparison of the antivascular and cytotoxic activities of TZT-1027 (Soblidotin) with those of other anticancer agents. Anticancer Drugs. 2007 Sep;18(8):905-11. PubMed PMID: 17667596.
5: Natsume T, Watanabe J, Ogawa K, Yasumura K, Kobayashi M. Tumor-specific antivascular effect of TZT-1027 (Soblidotin) elucidated by magnetic resonance imaging and confocal laser scanning microscopy. Cancer Sci. 2007 Apr;98(4):598-604. Epub 2007 Jan 31. PubMed PMID: 17284247.
6: Watanabe J, Endo Y, Shimada N, Natsume T, Sasaki T, Kobayashi M. Antiangiogenic activity of TZT-1027 (soblidotin) on chick chorioallantoic membrane and human umbilical vein endothelial cells. In Vivo. 2007 Mar-Apr;21(2):297-304. PubMed PMID: 17436580.
7: Natsume T, Watanabe J, Koh Y, Fujio N, Ohe Y, Horiuchi T, Saijo N, Nishio K, Kobayashi M. Antitumor activity of TZT-1027 (Soblidotin) against vascular endothelial growth factor-secreting human lung cancer in vivo. Cancer Sci. 2003 Sep;94(9):826-33. PubMed PMID: 12967483.
8: Watanabe J, Natsume T, Kobayashi M. The inhibitory effect of docetaxel and p38 MAPK inhibitor on TZT-1027 (Soblidotin)-induced antivascular activity. Anticancer Res. 2007 Nov-Dec;27(6B):3909-18. PubMed PMID: 18225550.
9: Shimoyama T, Hamano T, Natsume T, Koizumi F, Kiura K, Tanimoto M, Nishio K. Reference profiling of the genomic response induced by an antimicrotubule agent, TZT-1027 (Soblidotin), in vitro. Pharmacogenomics J. 2006 Nov-Dec;6(6):388-96. Epub 2006 Mar 21. PubMed PMID: 16550209.
10: Yan Q, Wang Y, Zhang W, Li Y. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Mar Drugs. 2016 Apr 28;14(5). pii: E85. doi: 10.3390/md14050085. PubMed PMID: 27136567; PubMed Central PMCID: PMC4882559.
11: Doronina SO, Toki BE, Torgov MY, Mendelsohn BA, Cerveny CG, Chace DF, DeBlanc RL, Gearing RP, Bovee TD, Siegall CB, Francisco JA, Wahl AF, Meyer DL, Senter PD. Development of potent monoclonal antibody auristatin conjugates for cancer therapy. Nat Biotechnol. 2003 Jul;21(7):778-84. Epub 2003 Jun 1. PubMed PMID: 12778055.
12: Fanale D, Bronte G, Passiglia F, Calò V, Castiglia M, Di Piazza F, Barraco N, Cangemi A, Catarella MT, Insalaco L, Listì A, Maragliano R, Massihnia D, Perez A, Toia F, Cicero G, Bazan V. Stabilizing versus destabilizing the microtubules: a double-edge sword for an effective cancer treatment option? Anal Cell Pathol (Amst). 2015;2015:690916. doi: 10.1155/2015/690916. Epub 2015 Sep 21. Review. PubMed PMID: 26484003; PubMed Central PMCID: PMC4592889.
13: Cormier A, Marchand M, Ravelli RB, Knossow M, Gigant B. Structural insight into the inhibition of tubulin by vinca domain peptide ligands. EMBO Rep. 2008 Nov;9(11):1101-6. doi: 10.1038/embor.2008.171. Epub 2008 Sep 12. PubMed PMID: 18787557; PubMed Central PMCID: PMC2581847.
14: Horti J, Juhasz E, Monostori Z, Maeda K, Eckhardt S, Bodrogi I. Phase I study of TZT-1027, a novel synthetic dolastatin 10 derivative, for the treatment of patients with non-small cell lung cancer. Cancer Chemother Pharmacol. 2008 Jun;62(1):173-80. doi: 10.1007/s00280-007-0665-7. Epub 2008 Jan 23. PubMed PMID: 18214483.
15: Cai YC, Zou Y, Xian LJ. [Advances in the study of the anti-tumor activity of small molecule vascular disrupting agents]. Yao Xue Xue Bao. 2010 Mar;45(3):283-8. Review. Chinese. PubMed PMID: 21351502.
16: Tamura K, Nakagawa K, Kurata T, Satoh T, Nogami T, Takeda K, Mitsuoka S, Yoshimura N, Kudoh S, Negoro S, Fukuoka M. Phase I study of TZT-1027, a novel synthetic dolastatin 10 derivative and inhibitor of tubulin polymerization, which was administered to patients with advanced solid tumors on days 1 and 8 in 3-week courses. Cancer Chemother Pharmacol. 2007 Jul;60(2):285-93. Epub 2006 Nov 30. PubMed PMID: 17136542.
17: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 May;29(4):303-11. PubMed PMID: 17609744.
18: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Jan-Feb;26(1):53-84. Review. PubMed PMID: 14988742.
19: Watanabe K, Tanimura S, Uchiyama A, Sakamoto T, Kawabata T, Ozaki K, Kohno M. Blockade of the extracellular signal-regulated kinase pathway enhances the therapeutic efficacy of microtubule-destabilizing agents in human tumor xenograft models. Clin Cancer Res. 2010 Feb 15;16(4):1170-8. doi: 10.1158/1078-0432.CCR-09-2482. Epub 2010 Feb 9. PubMed PMID: 20145173.
20: Hayakawa Y. [Structure-activity relationship analysis]. Gan To Kagaku Ryoho. 2004 Apr;31(4):526-8. Japanese. PubMed PMID: 15114695.
PubChem Compound 6918315
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator